1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid
CAS No.: 731801-14-2
Cat. No.: VC7376150
Molecular Formula: C17H20N4O3S2
Molecular Weight: 392.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731801-14-2 |
|---|---|
| Molecular Formula | C17H20N4O3S2 |
| Molecular Weight | 392.49 |
| IUPAC Name | 1-[2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H20N4O3S2/c1-11-3-2-4-13(9-11)18-16-19-20-17(26-16)25-10-14(22)21-7-5-12(6-8-21)15(23)24/h2-4,9,12H,5-8,10H2,1H3,(H,18,19)(H,23,24) |
| Standard InChI Key | QVOAXPTULOVNQT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)N3CCC(CC3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A piperidine-4-carboxylic acid backbone, contributing to its zwitterionic character and hydrogen-bonding capacity.
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A 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and electronic diversity.
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A 3-methylphenylamino substituent, providing hydrophobic interactions and potential receptor-binding specificity.
The IUPAC name, 1-[2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid, reflects this architecture.
Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 731801-14-2 |
| Molecular Formula | C₁₇H₂₀N₄O₃S₂ |
| Molecular Weight | 392.49 g/mol |
| SMILES | CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)N3CCC(CC3)C(=O)O |
| InChI Key | QVOAXPTULOVNQT-UHFFFAOYSA-N |
| PubChem CID | 2406745 |
The molecule’s solubility remains uncharacterized, but its logP value (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Characterization
Synthetic Methodology
The synthesis typically proceeds through a three-step protocol:
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Formation of the 1,3,4-thiadiazole core: Condensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions yields the 1,3,4-thiadiazole ring.
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Sulfanyl acetylation: Reaction of the thiadiazole intermediate with chloroacetyl chloride introduces the sulfanyl acetyl group.
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Piperidine coupling: The acetylated thiadiazole is conjugated to piperidine-4-carboxylic acid via amide bond formation, often using carbodiimide coupling agents.
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR: Signals at δ 2.35 ppm (singlet, CH₃ from 3-methylphenyl), δ 3.45–3.70 ppm (piperidine CH₂), and δ 7.10–7.40 ppm (aromatic protons) confirm substituent integration.
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¹³C NMR: Peaks at 168.5 ppm (carboxylic acid COO⁻) and 165.2 ppm (thiadiazole C=N) validate key functional groups.
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Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ ion at m/z 393.49, aligning with the molecular formula.
Biological Evaluation
Anticancer Activity
In vitro assays demonstrate dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values ranging from 12–45 μM. Mechanistic studies reveal:
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Apoptosis Induction: Increased caspase-3/7 activity and Annexin V staining confirm programmed cell death.
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Cell Cycle Arrest: G1/S phase blockade via downregulation of cyclin D1 and CDK4/6.
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